

A Technical Guide to the Historical Development and Synthesis of 2-Ethoxyethanol

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Compound of Interest		
Compound Name:	2-Ethoxyethanol	
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This in-depth technical guide provides a comprehensive overview of the historical development and synthesis of **2-Ethoxyethanol**. Tailored for researchers, scientists, and drug development professionals, this document details the key milestones in the compound's history, its principal synthesis routes with experimental protocols, and a summary of its physicochemical properties.

Historical Development

2-Ethoxyethanol, a versatile solvent, emerged in the early 20th century, driven by the burgeoning chemical industry's demand for effective industrial solvents. Its development is intrinsically linked to advancements in alcohol etherification chemistry. While no single individual is widely credited with its discovery, the process for its manufacture was developed and patented by Dr. Charles O. Young. The Union Carbide and Carbon Corporation, formed in 1917, was a key player in the commercialization of ethylene-based chemicals.[1][2][3] In 1924, Union Carbide registered the trademark "Cellosolve" for ethylene glycol monoethyl ether, which became a widely recognized name for **2-Ethoxyethanol**.[4][5] The company began producing ethylene and its derivatives in the 1920s, giving rise to the modern petrochemical industry.[2][3] The first synthetic chemical product sold on a large scale by Union Carbide was "Cellosolve" solvent, which found extensive use in lacquers.[6]

The key driver for the development of glycol ethers like **2-Ethoxyethanol** was the need for solvents with both hydrophilic and lipophilic properties, allowing them to dissolve a wide range of substances.[4][5] Their lower volatility compared to other solvents was also an advantageous property for many industrial applications.[4] Over the years, **2-Ethoxyethanol** has been used

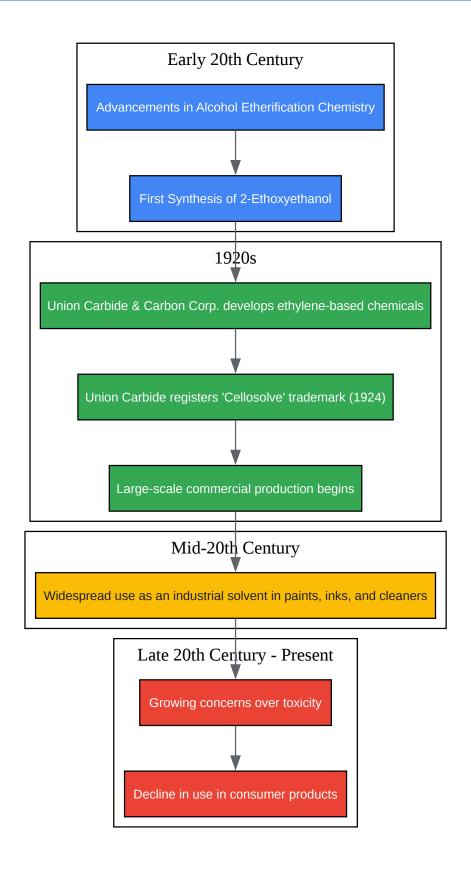






extensively as a solvent in paints, coatings, inks, dyes, and cleaning agents.[4][5][7] However, due to concerns about its toxicity, its use in consumer products has seen a decline in recent years.[4][7]





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Key milestones in the historical development of **2-Ethoxyethanol**.



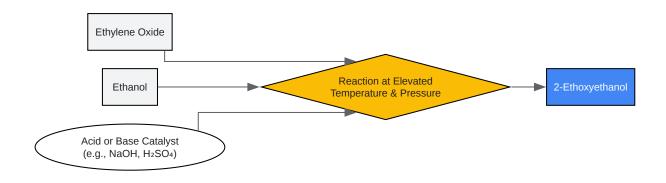
Synthesis of 2-Ethoxyethanol

There are two primary methods for the synthesis of **2-Ethoxyethanol**: the direct reaction of ethylene oxide with ethanol, which is the main industrial route, and a multi-step synthesis starting from a dichloroacetate compound.

Industrial Synthesis from Ethylene Oxide and Ethanol

The most common industrial method for producing **2-Ethoxyethanol** is the reaction of ethylene oxide with ethanol.[7][8][9] This reaction is typically catalyzed by an acid or a base and is carried out under elevated temperature and pressure.[5]

Reaction: C_2H_4O (Ethylene Oxide) + C_2H_5OH (Ethanol) \rightarrow $C_4H_{10}O_2$ (**2-Ethoxyethanol**)



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Industrial synthesis of **2-Ethoxyethanol** from ethylene oxide and ethanol.

Experimental Protocol:

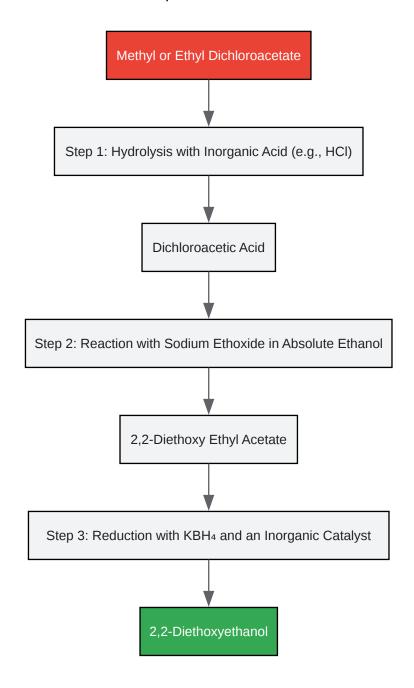
While specific industrial protocols are often proprietary, the general procedure involves the slow addition of ethylene oxide to anhydrous ethanol in the presence of a catalyst.[5][10] The reaction is exothermic, and the temperature is controlled, often starting at 25-30°C and rising to around 70°C.[10] After the reaction is complete, the mixture is allowed to stand. The excess ethanol is then recovered, and the crude product is neutralized, for example, with a 10% sodium hydroxide solution to a pH of 8.[5] The final purification is achieved through fractional distillation, with the **2-Ethoxyethanol** fraction typically collected between 133.5-135.5°C.[5]



A study has also described the synthesis in a continuous membrane reactor using a KOH/5A molecular sieve as a catalyst.[11] In this setup, a selectivity of 88.81% for **2-ethoxyethanol** was achieved at a reaction temperature of 110°C.[11]

Synthesis from Dichloroacetate

An alternative, multi-step synthesis of 2,2-diethoxyethanol has been detailed in the patent literature.[12][13] This method involves the hydrolysis of a dichloroacetate ester, followed by reaction with sodium ethoxide and subsequent reduction.





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Multi-step synthesis of 2,2-diethoxyethanol from a dichloroacetate.

Experimental Protocols:

The following protocols are based on the procedures described in patents CN102115431A and CN102115431B.[12][13]

Step 1: Hydrolysis of Dichloroacetate

- Reactants:
 - Methyl dichloroacetate: 400g
 - Water: 400ml
 - 36.5% Hydrochloric acid: 40g
- Procedure:
 - Combine the reactants in a 1000ml four-necked flask.
 - Heat the mixture to 80°C and maintain for 2 hours to facilitate hydrolysis.
 - After the reaction, perform atmospheric distillation to remove approximately 80g of a mixture of unreacted methyl dichloroacetate, water, and methanol.
 - Switch to vacuum distillation, keeping the temperature below 100°C, to remove the remaining water.
 - Slowly heat the residue under vacuum. The fraction collected above 120°C is dichloroacetic acid.[13]

Step 2: Synthesis of 2,2-Diethoxy Ethyl Acetate

- Reactants:
 - Dichloroacetic acid (from Step 1): 75g



• 17.4% Sodium ethoxide solution: 861g

Absolute ethanol: 230g

Procedure:

- o Combine the reactants in a 1000ml four-necked flask.
- Heat the mixture to 80°C and reflux for 4.5 hours.
- Cool the reaction mixture to 0°C.
- Slowly add 127.5g of 37% ethanolic hydrochloric acid, maintaining the temperature below 10°C.
- Warm the mixture to 20°C to complete the reaction.
- Cool again to 0°C and adjust the pH to 6.8 with sodium ethoxide solution, keeping the temperature below 10°C.
- Stir for 1 hour, then filter to remove the precipitated sodium chloride.
- The filtrate is subjected to vacuum distillation to obtain 2,2-diethoxy ethyl acetate.

Step 3: Reduction to 2,2-Diethoxyethanol

Reactants:

- 2,2-Diethoxy ethyl acetate (from Step 2)
- Potassium borohydride (KBH₄)
- Inorganic catalyst

Procedure:

 The 2,2-diethoxy ethyl acetate is refluxed with KBH₄ and an inorganic catalyst in absolute ethanol.



- After the reaction is complete, the mixture is cooled.
- The ethanol is removed under reduced pressure.
- The residue is filtered, and the filtrate is collected.
- An organic solvent (e.g., ethylene glycol diethyl ether) is added for extraction.
- The combined organic layers are distilled to recover the solvent, followed by vacuum distillation of the residue.
- The final product, 2,2-diethoxyethanol, is collected. The yield is reported to be over 80% with a purity of over 99%.[12]

Physicochemical Properties of 2-Ethoxyethanol

A summary of the key physicochemical properties of **2-Ethoxyethanol** is presented in the table below.



Property	Value	Reference(s)
Molecular Formula	C4H10O2	[8][14]
Molar Mass	90.122 g⋅mol ⁻¹	[8]
Appearance	Clear, colorless liquid	[8][9]
Odor	Mild, sweet, ether-like	[4]
Density	0.930 g/cm³ at 25°C	[4][15]
Melting Point	-70 °C to -90 °C	[8][14]
Boiling Point	135 °C	[4][8][14]
Flash Point	40 °C to 48.89 °C	[14][15]
Vapor Pressure	5.31 mmHg at 25°C	[15]
Solubility in Water	Miscible	[4][8][9]
Lower Explosive Limit	1.8%	[14]
Upper Explosive Limit	14%	[14]

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